molecular formula C19H22N2O2S B5665487 N-(1-benzothien-5-ylmethyl)-1-(cyclopropylcarbonyl)-4-piperidinecarboxamide

N-(1-benzothien-5-ylmethyl)-1-(cyclopropylcarbonyl)-4-piperidinecarboxamide

Cat. No. B5665487
M. Wt: 342.5 g/mol
InChI Key: PSNDOPSXMQPOPO-UHFFFAOYSA-N
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Description

N-(1-benzothien-5-ylmethyl)-1-(cyclopropylcarbonyl)-4-piperidinecarboxamide is a compound involved in various chemical syntheses and biological studies. The molecule consists of several functional groups, including benzothienyl, cyclopropylcarbonyl, and piperidinecarboxamide moieties, contributing to its complex structure and reactivity.

Synthesis Analysis

The synthesis methods for compounds related to N-(1-benzothien-5-ylmethyl)-1-(cyclopropylcarbonyl)-4-piperidinecarboxamide involve multi-step processes. These processes may include the formation of the piperidine ring, attachment of the benzothienyl group, and introduction of the cyclopropylcarbonyl moiety. Specific synthesis pathways can vary based on the desired structural modifications and the starting materials available (Gawell, 2003).

properties

IUPAC Name

N-(1-benzothiophen-5-ylmethyl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c22-18(14-5-8-21(9-6-14)19(23)15-2-3-15)20-12-13-1-4-17-16(11-13)7-10-24-17/h1,4,7,10-11,14-15H,2-3,5-6,8-9,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNDOPSXMQPOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)C(=O)NCC3=CC4=C(C=C3)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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